2-(Benzyl(methyl)amino)benzaldehyde

Catalog No.
S3321852
CAS No.
1020957-75-8
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyl(methyl)amino)benzaldehyde

CAS Number

1020957-75-8

Product Name

2-(Benzyl(methyl)amino)benzaldehyde

IUPAC Name

2-[benzyl(methyl)amino]benzaldehyde

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c1-16(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)12-17/h2-10,12H,11H2,1H3

InChI Key

OQKNKCGZXXLERS-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=C2C=O

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=C2C=O

2-(Benzyl(methyl)amino)benzaldehyde is an organic compound characterized by the presence of both an aldehyde group and a substituted amine group. Its molecular formula is C15_{15}H15_{15}NO, and it has a molecular weight of approximately 225.29 g/mol. The compound is notable for its structural features, which include a benzaldehyde moiety attached to a benzyl(methyl)amino group, making it of interest in various fields such as organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activities .

  • Oxidation: The aldehyde group can be oxidized to form 2-(Benzyl(methyl)amino)benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to 2-(Benzyl(methyl)amino)benzyl alcohol through the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The amine group can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents under appropriate conditions .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
  • Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
  • Substitution: Various nucleophiles including halides and thiols .

The biological activity of 2-(Benzyl(methyl)amino)benzaldehyde has been explored in various contexts. It has shown potential as an intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals. Its structure allows for interactions with biological targets, potentially influencing enzyme-catalyzed reactions involving aldehydes and amines .

Additionally, studies indicate that the compound may affect biochemical pathways related to the oxidation of alkyl side chains, leading to the formation of new compounds through reactions such as dehydration and condensation .

The synthesis of 2-(Benzyl(methyl)amino)benzaldehyde typically involves a condensation reaction between benzaldehyde derivatives and benzylmethylamine. Common methods include:

  • Condensation Reaction: Benzaldehyde is reacted with benzylmethylamine in the presence of an acid catalyst under reflux conditions to ensure complete conversion.
  • Industrial Production: More efficient catalytic processes may be employed in industrial settings, utilizing solid acid catalysts or ionic liquids to enhance yield and reduce environmental impact .

2-(Benzyl(methyl)amino)benzaldehyde serves multiple purposes in scientific research and industry:

  • Chemical Synthesis: It acts as a valuable intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in producing specialty chemicals with unique properties.
  • Biological Research: It aids in studying enzyme-catalyzed reactions involving aldehydes and amines, contributing to advancements in medicinal chemistry .

Research into the interactions of 2-(Benzyl(methyl)amino)benzaldehyde focuses on its reactivity with various nucleophiles and electrophiles. The compound's ability to form oximes and hydrazones through reaction with hydroxylamine or hydrazine showcases its versatility. Additionally, studies have indicated that environmental factors, such as the presence of other reactants, can significantly influence its reaction pathways .

Several compounds share structural similarities with 2-(Benzyl(methyl)amino)benzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-AminobenzaldehydeContains an amino group directly attached to an aldehydeSimpler structure; lacks the benzyl substituent
BenzylamineContains only an amine group without the aldehydeFocused on amine reactivity; no aldehyde functionality
N,N-DimethylbenzamideContains a dimethyl amine group instead of benzylDifferent nitrogen substitution; lacks aldehyde group

While these compounds share some functional groups, 2-(Benzyl(methyl)amino)benzaldehyde stands out due to its dual functionality as both an aldehyde and an amine, allowing for diverse chemical transformations not readily available with simpler analogs .

XLogP3

3

Dates

Modify: 2023-08-19

Explore Compound Types